2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
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Overview
Description
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids and synthetic pharmaceuticals. It is primarily used in research settings for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies investigating the biological activities of isoquinoline derivatives.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its potential neuroprotective and anticancer properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the propyl group, making it less hydrophobic.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains methoxy groups, which may alter its electronic properties and biological activity.
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid:
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCXIFTVVYBDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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